3-(benzenesulfonyl)-6-ethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine
Description
The compound 3-(benzenesulfonyl)-6-ethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine belongs to the quinoline family, characterized by a bicyclic aromatic structure. Key features include:
- Position 3: A benzenesulfonyl group (–SO₂C₆H₅), which is electron-withdrawing and enhances stability.
- N-Substituent: A 4-methylbenzyl group (–CH₂C₆H₄CH₃), which may influence steric interactions with biological targets.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-ethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-3-30-20-13-14-23-22(15-20)25(27-16-19-11-9-18(2)10-12-19)24(17-26-23)31(28,29)21-7-5-4-6-8-21/h4-15,17H,3,16H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEUIKREBLQGIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NCC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6-ethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.
Ethoxylation: The ethoxy group can be added through an ethoxylation reaction using ethyl iodide and a strong base like sodium hydride.
N-Alkylation: The final step involves N-alkylation with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-6-ethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-(Benzenesulfonyl)-6-ethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6-ethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit human neutrophil elastase, which is involved in inflammatory processes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Quinoline Derivatives
Key Observations
Fluoro/Chloro: Enhance polarity and electronic effects, which may improve binding to polar enzyme pockets but reduce bioavailability .
Position 3 Modifications: Benzenesulfonyl: Provides strong electron-withdrawing effects, stabilizing the quinoline core and possibly enhancing interactions with sulfonamide-binding proteins (e.g., carbonic anhydrases) . Nitro (NQ15): Introduces redox activity but may increase metabolic instability .
N-Substituent Variations :
Pharmacological Implications
- Antibacterial Activity : highlights that methoxy and halogen substituents (e.g., compound 7) correlate with potent antibacterial effects. The target’s ethoxy group may similarly enhance activity against Gram-positive pathogens .
- Anticancer Potential: Chloro-substituted analogs (e.g., ) demonstrate cytotoxic effects, suggesting the target’s ethoxy group could be optimized for tumor selectivity .
Biological Activity
3-(benzenesulfonyl)-6-ethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound is characterized by its unique structural features, which include a benzenesulfonyl group and an ethoxy substituent, contributing to its pharmacological properties.
Chemical Structure
The molecular formula of the compound is , and it can be represented as follows:
Research indicates that quinoline derivatives, including this compound, may interact with various biological targets. The proposed mechanism involves modulation of signaling pathways associated with certain receptors, such as the mGluR5 receptor, which plays a role in neurological disorders. The sulfonamide moiety is known to enhance binding affinity and selectivity towards these targets.
Antitumor Activity
Studies have shown that quinoline derivatives exhibit significant antitumor properties. For instance, a related compound was reported to selectively inhibit cyclin-dependent kinase 4 (CDK4), which is crucial in cell cycle regulation. This inhibition leads to reduced proliferation of cancer cells, making such compounds promising candidates for cancer therapy .
Antimicrobial Properties
Quinoline derivatives have also been evaluated for their antimicrobial activities. The presence of the sulfonyl group enhances the interaction with bacterial enzymes, potentially leading to increased efficacy against a range of pathogens. In vitro studies demonstrated that similar compounds exhibited bactericidal effects against both Gram-positive and Gram-negative bacteria .
Case Studies
- Anticancer Effects : A study investigated the effects of a structurally similar quinoline derivative on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potent anticancer activity .
- Antimicrobial Activity : Another study assessed the antimicrobial efficacy of quinoline derivatives against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) below 10 µg/mL, indicating strong antibacterial potential .
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is often influenced by their structural components:
- Sulfonyl Group : Enhances receptor binding.
- Ethoxy Substituent : Modulates lipophilicity and solubility.
- Methylphenyl Group : Influences selectivity towards specific biological targets.
Research Findings Summary Table
Q & A
What are the optimal synthetic routes for 3-(benzenesulfonyl)-6-ethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine, and how can reaction conditions be optimized for yield and purity?
Level: Basic
Methodological Answer:
The synthesis typically involves sequential functionalization of the quinoline core. A plausible route includes:
Quinoline core formation via Friedländer or Skraup synthesis, followed by sulfonylation at position 3 using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
Ethoxy group introduction at position 6 via nucleophilic aromatic substitution (e.g., using NaOEt in DMF at 80–100°C).
N-alkylation at position 4 with 4-methylbenzyl bromide, employing a base like K₂CO₃ in acetonitrile under reflux.
Optimization strategies:
- Monitor reaction progress using TLC or HPLC to identify intermediate purity.
- Use catalytic Pd or Cu for coupling steps to enhance regioselectivity .
- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixture) .
How does the benzenesulfonyl group influence the compound's electronic properties and reactivity in subsequent chemical modifications?
Level: Advanced
Methodological Answer:
The benzenesulfonyl group is a strong electron-withdrawing moiety, which:
- Reduces electron density on the quinoline ring, directing electrophilic substitutions to specific positions (e.g., para to sulfonyl groups).
- Enhances stability of intermediates by resonance and inductive effects.
To assess electronic effects: - Perform DFT calculations (e.g., using Gaussian or ORCA) to map electrostatic potential surfaces and frontier molecular orbitals.
- Validate experimentally via UV-Vis spectroscopy (solvatochromic shifts) or ¹³C NMR to observe deshielding of adjacent carbons .
What spectroscopic techniques (e.g., NMR, HRMS) are most effective in characterizing this compound, and how can researchers resolve overlapping signals in complex spectra?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR : Use high-field instruments (≥600 MHz) and 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals. For example, the ethoxy group’s methyl protons (δ ~1.3–1.5 ppm) can be distinguished using DEPT-135 .
- HRMS : Employ ESI or MALDI-TOF for accurate mass determination (error < 5 ppm). Compare isotopic patterns with simulated data (e.g., using Bruker Compass DataAnalysis).
- IR Spectroscopy : Confirm sulfonamide C=O stretches (~1350–1300 cm⁻¹) and quinoline ring vibrations .
What in vitro assays are suitable for evaluating the biological activity of this compound, and how should control experiments be designed to validate target specificity?
Level: Basic
Methodological Answer:
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (ciprofloxacin) and vehicle controls (DMSO <1% v/v) .
- Cytotoxicity : Screen against mammalian cell lines (e.g., HEK293) using MTT assays. Normalize activity to non-target cells to assess selectivity.
- Enzyme Inhibition : For kinase or protease targets, use fluorogenic substrates (e.g., FITC-casein for proteases) with negative controls (enzyme + substrate without compound) .
How do structural modifications at the quinoline 4-position (e.g., varying the N-substituent) affect the compound's pharmacokinetic properties, and what in silico models predict these changes?
Level: Advanced
Methodological Answer:
- SAR Studies : Replace the 4-methylbenzyl group with bulkier (e.g., cyclohexyl) or polar (e.g., pyridyl) substituents. Assess logP (shake-flask method) and permeability (Caco-2 assays).
- In Silico Prediction : Use SwissADME or ADMETLab to predict bioavailability, CYP450 interactions, and blood-brain barrier penetration. Validate with molecular dynamics simulations (GROMACS) to study substituent-flexibility relationships .
What strategies can be employed to resolve contradictions in biological activity data across different studies, such as varying IC50 values in cytotoxicity assays?
Level: Advanced
Methodological Answer:
- Standardize Assay Conditions : Ensure consistent cell lines, passage numbers, and serum concentrations. Use reference standards (e.g., NCI-60 panel protocols).
- Data Normalization : Apply Z-score normalization to account for plate-to-plate variability.
- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models (RevMan software). Investigate confounding variables (e.g., solvent purity, incubation time) via regression analysis .
How does the ethoxy group at position 6 influence the compound's solubility and bioavailability, and what formulation strategies can mitigate these effects?
Level: Advanced
Methodological Answer:
- Solubility Analysis : Measure logD (octanol/water partition) via shake-flask method. The ethoxy group increases hydrophobicity, reducing aqueous solubility.
- Formulation Strategies :
- Use cyclodextrin inclusion complexes to enhance solubility.
- Develop nanoemulsions (e.g., Tween-80/soy lecithin) for oral delivery.
- Test amorphous solid dispersions (spray-drying with HPMCAS) to improve dissolution rates .
What are the challenges in scaling up the synthesis of this compound from milligram to gram scale while maintaining stereochemical integrity, and how can these be methodologically addressed?
Level: Advanced
Methodological Answer:
- Challenges : Side reactions (e.g., sulfonamide hydrolysis), exothermicity in alkylation steps, and column chromatography impracticality.
- Solutions :
- Replace batch reactions with flow chemistry for better temperature control.
- Optimize crystallization conditions (e.g., anti-solvent addition) to replace chromatography.
- Use PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
